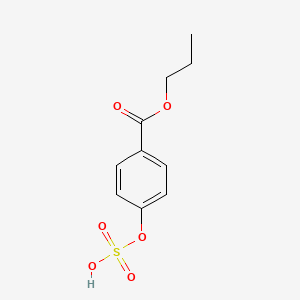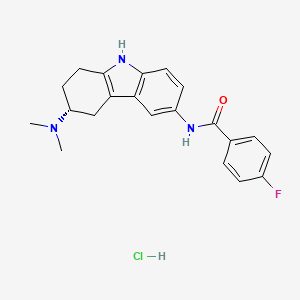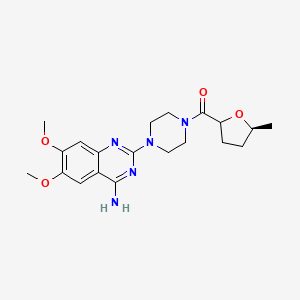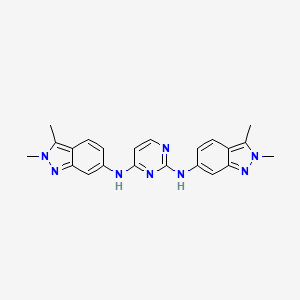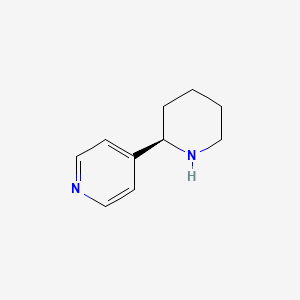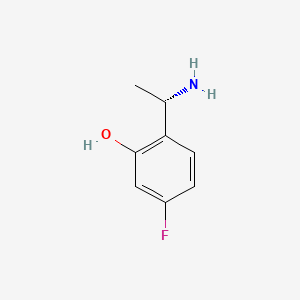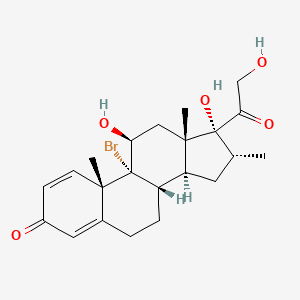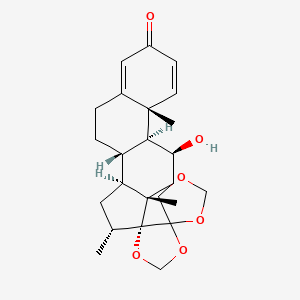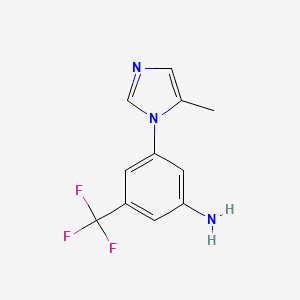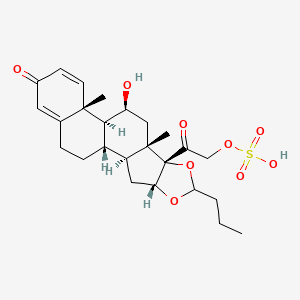
Clindamycin B Palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clindamycin Palmitate Hydrochloride is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid . It’s a semisynthetic antibiotic produced by a 7(S)‑chloro‑substitution of the 7®-hydroxyl group of the parent compound lincomycin .
Molecular Structure Analysis
Clindamycin phosphate has been reported to form several solid-state forms. The crystal structures of two CP solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction .Chemical Reactions Analysis
A kinetic spectrophotometric method has been developed for the determination of Clindamycin Hydrochloride, based on the reaction of Clindamycin with potassium iodide and potassium iodate in an aqueous medium at (25 ± 2 °C) to produce yellow-coloured tri iodide ions (I 3− ) .Physical And Chemical Properties Analysis
Clindamycin phosphate (CP), an antibacterial agent, has been reported to form several solid-state forms. The properties and transformations of these forms were characterized by powder X-ray diffraction, Single-crystal X-ray diffraction, differential scanning calorimetry, thermo gravimetric analysis, hot-stage microscopy, and dynamic vapor sorption .Scientific Research Applications
Overview of Clindamycin in Treatment and Research
Clindamycin, a derivative of lincomycin, has been a cornerstone in treating anaerobic infections for over fifteen years. Its efficacy is attributed to its ability to inhibit protein synthesis in bacteria by acting on the 50S ribosomal subunits. This characteristic makes it a reliable option for managing anaerobic bacterial infections, despite the availability of newer antibiotics. Its broad spectrum of antimicrobial activity includes Gram-positive aerobes/anaerobes, Gram-negative anaerobes, and select protozoa and fungi, demonstrating its versatility in therapeutic and prophylactic applications against a wide range of infections (Dhawan & Thadepalli, 1982).
Applications in Obstetric and Gynecologic Infections
Clindamycin's spectrum encompasses anaerobes and gram-positive aerobes, offering significant advantages in treating obstetric and gynecologic infections. It has shown remarkable efficacy in managing serious infections of the female genital tract, making it the preferred antimicrobial agent for conditions like pelvic inflammatory disease and post-cesarean section endometritis. Its pharmacokinetic profile allows for widespread distribution in body fluids and tissues, providing effective treatment options for these critical conditions (Zambrano, 1991).
Anti-inflammatory Properties in Acne Treatment
Beyond its antimicrobial actions, clindamycin exhibits anti-inflammatory properties, particularly in the treatment of acne vulgaris. It has been used topically, often in combination with other agents like benzoyl peroxide, to manage acne effectively. The sustained efficacy of clindamycin in acne treatment over decades underscores its role in mitigating inflammation associated with this condition, highlighting its therapeutic potential beyond mere antibacterial activity (Del Rosso & Schmidt, 2010).
Role in Dental Infections
The application of clindamycin in dental infections emphasizes its pharmacological spectrum and associated complications. While not a first-line drug for orofacial infections, except for those caused by specific bacteria like B fragilis, clindamycin presents a valuable option under certain conditions. Its usage is backed by a thorough understanding of orofacial infection etiology and the drug's pharmacology, although it's accompanied by considerations for potential complications (Mehrohof, 1976).
Efficacy in Skin and Soft Tissue Infections
Recent studies reinforce the efficacy and tolerance of clindamycin in treating skin and soft tissue infections (SSTIs), with cotrimoxazole presenting a complementary option. Clindamycin's role in managing SSTIs is bolstered by its anti-Gram-positive activity, including effectiveness against methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA) and streptococci. This supports the continued relevance of clindamycin as a reliable therapeutic approach for SSTIs, despite the growing concern of antibiotic resistance (Montravers & Eckmann, 2020).
Mechanism of Action
Target of Action
Clindamycin B Palmitate, also known as Clindamycin, is a lincosamide antibiotic that primarily targets anaerobic bacteria , streptococci , staphylococci , and pneumococcal bacteria . These bacteria are responsible for various serious infections, making Clindamycin a crucial drug in treating these conditions .
Mode of Action
Clindamycin operates by inhibiting bacterial protein synthesis. It achieves this by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process . The three-dimensional structure of Clindamycin plays a crucial role in this mechanism .
Biochemical Pathways
By disrupting bacterial protein synthesis, Clindamycin causes changes in the cell wall surface of the bacteria. This alteration decreases the adherence of bacteria to host cells and increases the intracellular killing of organisms .
Pharmacokinetics
This compound is rapidly and extensively absorbed from the gastrointestinal (GI) tract, with a bioavailability of approximately 87% . Blood level studies comparing Clindamycin Palmitate HCl with Clindamycin Hydrochloride show that both drugs reach their peak active serum levels at the same time, indicating a rapid hydrolysis of the palmitate to the Clindamycin .
Result of Action
The primary result of Clindamycin’s action is the effective treatment of serious infections caused by susceptible bacteria . It’s important to note that treatment with clindamycin has been associated with severe colitis which may end fatally . This is due to the alteration of the normal flora of the colon leading to overgrowth of C.difficile .
Action Environment
The action, efficacy, and stability of Clindamycin can be influenced by various environmental factors. For instance, special populations such as pediatrics and pregnant women have altered cytochrome P450 (CYP)3A4 activity . As Clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites, changes in CYP3A4 activity can influence the drug’s action .
Safety and Hazards
Future Directions
Clindamycin is used to treat serious infections caused by bacteria. It’s usually available as one of three salts: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide . These salt forms are all prodrugs of clindamycin but once inside the body or applied to the skin, they are rapidly converted to active clindamycin by hydrolysis .
Biochemical Analysis
Biochemical Properties
Clindamycin B Palmitate interacts with various enzymes and proteins in biochemical reactions. It inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This impedes both the assembly of the ribosome and the translation process .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It disrupts bacterial protein synthesis, causing changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It works primarily by binding to the 50S ribosomal subunit of bacteria, disrupting protein synthesis by interfering with the transpeptidation reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that both this compound and Clindamycin Hydrochloride reach their peak active serum levels at the same time, indicating a rapid hydrolysis of the palmitate to the Clindamycin .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. Serum levels at or above 0.5 µg/mL can be maintained by oral dosing at a rate of 2.5 mg/lb of this compound every 12 hours .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is widely distributed in the body, including into bone, but does not distribute into cerebrospinal fluid .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasmic membrane, where it undergoes post-translational modifications .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Clindamycin B Palmitate involves the conversion of Clindamycin to its palmitate ester through a series of chemical reactions.", "Starting Materials": [ "Clindamycin hydrochloride", "Palmitic acid", "Dimethylformamide", "Dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "1. Clindamycin hydrochloride is converted to Clindamycin by reaction with sodium hydroxide in water.", "2. Clindamycin is then reacted with palmitic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) to form Clindamycin palmitate ester.", "3. The Clindamycin palmitate ester is then purified by recrystallization from methanol.", "4. The final product, Clindamycin B Palmitate, is obtained by acidification of the Clindamycin palmitate ester with hydrochloric acid." ] } | |
| 68206-99-5 | |
Molecular Formula |
C33H61ClN2O6S |
Molecular Weight |
649.369 |
IUPAC Name |
[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |
InChI |
InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40) |
InChI Key |
LSOHVGOQENSEGU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CC)O)O |
synonyms |
(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Hexadecanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


